Azidotrimethylsilane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

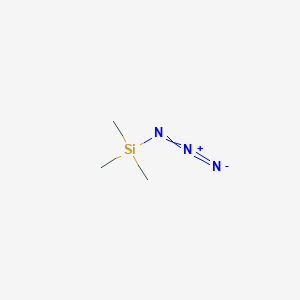

Structure

3D Structure

特性

IUPAC Name |

azido(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3Si/c1-7(2,3)6-5-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDZOYHHAIAQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063542 | |

| Record name | Azidotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Azidotrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4648-54-8 | |

| Record name | Azidotrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4648-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azidotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004648548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, azidotrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azidotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azidotrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azidotrimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM57JSM2Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of Azidotrimethylsilane?

For Researchers, Scientists, and Drug Development Professionals

Azidotrimethylsilane ((CH₃)₃SiN₃), also known as TMS-azide, is a versatile and important reagent in modern organic synthesis. Its unique properties make it a safer and more convenient alternative to the highly toxic and explosive hydrazoic acid. This guide provides an in-depth overview of the physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its key synthetic pathways.

Core Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is highly flammable and sensitive to moisture, reacting to form hydrazoic acid.[1][2] Proper handling and storage in a cool, dry place are essential.[3]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉N₃Si | [4] |

| Molecular Weight | 115.21 g/mol | [3] |

| Melting Point | -95 °C | [5] |

| Boiling Point | 92-95 °C (at 760 mmHg) | [4] |

| 52-53 °C (at 175 mmHg) | [3] | |

| Density | 0.876 g/mL at 20 °C | [4] |

| 0.868 g/mL at 25 °C | [3] | |

| Refractive Index (n₂₀/D) | 1.414 - 1.415 | [3][4] |

| Flash Point | 6 °C (42.8 °F) - closed cup | [3] |

| Autoignition Temperature | > 300 °C (572 °F) | [1] |

Solubility and Stability

This compound is miscible with most common organic solvents, including toluene, dichloromethane, and diethyl ether.[4] It is, however, highly sensitive to moisture and water, with which it rapidly reacts to produce hydrazoic acid.[1] It is also incompatible with strong oxidizing agents and strong acids.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.[6]

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube, with its open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.[7]

-

As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn back into the capillary tube.[6]

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined accurately using a pycnometer or, more simply, with a graduated cylinder and a balance.[8]

Apparatus:

-

Graduated cylinder (e.g., 10 mL)

-

Analytical balance

Procedure:

-

Carefully weigh a clean and dry 10 mL graduated cylinder on an analytical balance and record the mass.

-

Precisely measure a known volume of this compound (e.g., 5 mL) into the graduated cylinder.

-

Reweigh the graduated cylinder containing the liquid and record the new mass.

-

The mass of the liquid is the difference between the final and initial masses.

-

Calculate the density by dividing the mass of the liquid by its volume.[8]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.[9]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (optional, for precise measurements)

-

Dropper or pipette

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Using a dropper, apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms together to spread the liquid into a thin film.

-

Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into sharp focus.

-

Adjust the compensator knob to eliminate any color fringe at the borderline.

-

Align the borderline precisely with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

-

If the measurement is not made at 20 °C, a temperature correction may be necessary.[9]

Key Synthetic Pathways and Reactions

This compound is a key reagent in several important organic transformations. The following diagrams, generated using the DOT language, illustrate the logical flow of its synthesis and two of its characteristic reactions.

Synthesis of this compound

This compound is commonly synthesized by the reaction of trimethylsilyl (B98337) chloride with sodium azide (B81097) in a suitable solvent.[10]

Caption: Synthesis of this compound.

1,3-Dipolar Cycloaddition

This compound undergoes 1,3-dipolar cycloaddition reactions with alkynes to form triazole derivatives. This reaction is a cornerstone of "click chemistry."[11]

Caption: 1,3-Dipolar Cycloaddition Reaction.

Reaction with Carbonyl Compounds

This compound reacts with aldehydes and ketones to form α-azido-trimethylsiloxy alkanes. This reaction is a key step in the synthesis of various nitrogen-containing compounds.

Caption: Reaction with Carbonyl Compounds.

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

-

¹H NMR: A single sharp peak is observed due to the nine equivalent protons of the three methyl groups.[10]

-

¹³C NMR: A single resonance is observed for the three equivalent methyl carbons.

-

IR Spectroscopy: A strong characteristic absorption band is observed in the region of 2100 cm⁻¹ corresponding to the asymmetric stretching of the azide (N₃) group.

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for the use of this compound. All chemical handling should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Users should consult the relevant Safety Data Sheet (SDS) before handling this compound.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. A theoretical investigation into the 1,3-dipolar cycloaddition of this compound onto nanographene. | Semantic Scholar [semanticscholar.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. A theoretical investigation into the 1,3-dipolar cycloaddition of this compound onto nanographene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. homesciencetools.com [homesciencetools.com]

- 9. athabascau.ca [athabascau.ca]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

Synthesis of Azidotrimethylsilane from Sodium Azide and Trimethylsilyl Chloride: A Technical Guide

Introduction

Azidotrimethylsilane (TMSA), also known as trimethylsilyl (B98337) azide (B81097) ((CH₃)₃SiN₃), is a vital reagent in modern organic synthesis.[1][2] It serves as a safer and more convenient substitute for the highly toxic and explosive hydrazoic acid and other metal azides.[3][4] Its solubility in a wide range of organic solvents enhances its utility, allowing for cleaner reactions and better yields.[2][4] The reactivity of TMSA stems from both the azide and the trimethylsilyl moieties, making it a versatile tool for introducing the azide group, synthesizing heterocyclic compounds like triazoles and tetrazoles, and participating in various other transformations such as the Curtius rearrangement and ring-opening of epoxides.[4][5] This guide provides an in-depth overview of its synthesis from sodium azide and trimethylsilyl chloride, focusing on experimental protocols, quantitative data, and safety considerations.

Reaction Principle

The synthesis of this compound from trimethylsilyl chloride and sodium azide is a nucleophilic substitution reaction. The azide anion (N₃⁻) from sodium azide displaces the chloride ion from the silicon center of trimethylsilyl chloride, yielding the desired product and sodium chloride as a byproduct.[1]

(CH₃)₃Si-Cl + NaN₃ → (CH₃)₃Si-N₃ + NaCl[1]

The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of trimethylsilyl chloride and the formation of hydrazoic acid from the product.[1][3]

Experimental Protocols

Several methods for the synthesis of this compound have been reported, differing primarily in the choice of solvent and the use of a catalyst. High-boiling point solvents are often employed to facilitate the reaction and the subsequent purification by distillation.[6]

Method 1: Synthesis in Diethylene Glycol Dimethyl Ether

A common and effective procedure involves using diethylene glycol dimethyl ether as the solvent.[3]

-

Apparatus Setup: A flame-dried, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The entire apparatus is maintained under a dry nitrogen atmosphere.[3]

-

Reagents: Sodium azide (1.2 moles) and freshly distilled diethylene glycol dimethyl ether (500 ml) are added to the flask.[3]

-

Procedure: Freshly distilled chlorotrimethylsilane (B32843) is placed in the addition funnel and added dropwise to the stirred suspension of sodium azide. After the addition is complete, the mixture is heated to ensure the reaction goes to completion.[3]

-

Work-up and Purification: The product is isolated by vacuum distillation directly from the reaction mixture. The crude product is then redistilled using a Vigreux column to obtain pure this compound.[3]

Method 2: Synthesis in High-Boiling Point Hydrocarbons or Silicone Oil with a Phase-Transfer Catalyst

This method improves safety and efficiency by using a non-polar, high-boiling solvent and a phase-transfer catalyst, such as polyethylene (B3416737) glycol (PEG).

-

Apparatus Setup: A flask is equipped with a reflux condenser, a thermometer, and a stirrer.

-

Reagents: Silicone oil (250 ml), sodium azide (1.2 moles), and polyethylene glycol (2.5 g) are added to the flask.

-

Procedure: The mixture is heated to approximately 50-59°C. Trimethylsilyl chloride (1.2 moles) is then added dropwise. The reaction is allowed to proceed for about 2 hours after the addition is complete.

-

Work-up and Purification: After the reaction is complete, the temperature is raised to around 105°C, and the product, this compound, is isolated by simple distillation directly from the reaction flask.

Method 3: Synthesis in Di-n-butyl Ether

Another established procedure uses di-n-butyl ether as the solvent.

-

Procedure: A mixture of sodium azide and chlorotrimethylsilane is refluxed in di-n-butyl ether for approximately two days.[6]

-

Work-up and Purification: The this compound product is safely distilled directly from the reaction vessel. For higher purity (e.g., 99%), a subsequent redistillation is recommended.[6]

Data Presentation

Table 1: Comparison of Synthetic Protocols

| Parameter | Method 1 | Method 2 | Method 3 |

| Solvent | Diethylene Glycol Dimethyl Ether[3] | Silicone Oil / n-Alkanes (e.g., n-tetradecane) | Di-n-butyl Ether[6] |

| Catalyst | None | Polyethylene Glycol (PEG) | None |

| Temperature | Heating (Pot temp. 135-140°C during distillation)[3] | 50-60°C, then ~105°C for distillation | Reflux[6] |

| Reaction Time | Not specified, addition-controlled | 2-3 hours | 2 days[6] |

| Reported Yield | 85%[3] | 91-97% | Not specified |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₃H₉N₃Si[7] |

| Molecular Weight | 115.21 g/mol [7] |

| Appearance | Clear, colorless to slightly yellow liquid[6] |

| Boiling Point | 92-95 °C[6] or 95-99 °C[3] |

| Density | 0.876 g/mL at 20 °C[6] |

| Refractive Index (n²⁰/D) | 1.415[6] |

| ¹H NMR (in CCl₄) | Single peak at ~0.2 ppm (δ) downfield from TMS[3] |

| Purity (GC) | >90% up to 99% reported[6] |

Mandatory Visualization

Reaction Pathway

The synthesis follows a direct Sₙ2-type mechanism at the silicon center.

Caption: Nucleophilic substitution of chloride by azide.

Experimental Workflow

The general workflow for the synthesis and purification is outlined below.

Caption: General workflow for TMSA synthesis.

Critical Safety Considerations

The synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reagents and products.

-

Hydrazoic Acid Formation: this compound reacts with water to form hydrazoic acid (HN₃), which is highly toxic and explosive.[1][8] All glassware must be thoroughly dried, and the reaction must be conducted under anhydrous conditions. An inert atmosphere (e.g., dry nitrogen or argon) is essential.[3]

-

Explosion Hazard: There are reports of explosions during large-scale synthesis, likely due to the accidental formation and detonation of hydrazoic acid.[8] Distillation should be performed behind a blast shield. The procedure involving aluminum chloride is not recommended as it can form an explosive product.[6] Combinations of TMSA with Lewis acids can also be dangerous.[8]

-

Reagent Toxicity: Sodium azide (NaN₃) is acutely toxic and can be fatal if swallowed or absorbed through the skin. It should be handled with extreme care using appropriate personal protective equipment (PPE).

-

Product Hazards: this compound is a highly flammable liquid with a low flash point (~6 °C). It is also toxic if swallowed, inhaled, or in contact with skin.[8] All manipulations should be carried out in a well-ventilated fume hood.

References

- 1. Trimethylsilyl azide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 4648-54-8 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C3H9N3Si | CID 78378 - PubChem [pubchem.ncbi.nlm.nih.gov]

Scalable synthesis protocol for Azidotrimethylsilane

An In-depth Technical Guide to the Scalable Synthesis of Azidotrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TMSN₃) is a versatile and essential reagent in modern organic synthesis, serving as a safer and more convenient alternative to the highly toxic and explosive hydrazoic acid. It is widely utilized for the introduction of the azide (B81097) moiety in various transformations, including the synthesis of tetrazoles, the ring-opening of epoxides, and in "click chemistry" applications.[1] The increasing demand for this reagent in pharmaceutical and materials science research necessitates robust, safe, and scalable synthesis protocols. This guide provides a comprehensive overview of scalable methods for the preparation of this compound, focusing on practical experimental procedures, comparative data, and critical safety considerations.

Core Synthesis Reaction

The most common and scalable method for the synthesis of this compound involves the nucleophilic substitution of chlorotrimethylsilane (B32843) (TMSCl) with an azide salt, typically sodium azide (NaN₃). The general reaction is as follows:

(CH₃)₃SiCl + NaN₃ → (CH₃)₃SiN₃ + NaCl[2]

While the stoichiometry is straightforward, the scalability and safety of the procedure are highly dependent on the choice of solvent, reaction conditions, and the potential use of catalysts. Key challenges in scaling up this synthesis include ensuring efficient conversion, managing the heterogeneous nature of the reaction, preventing the formation of hazardous byproducts, and ensuring safe handling and purification of the final product.

Critical Safety Considerations

The synthesis and handling of this compound and its precursors present significant hazards that must be meticulously managed, especially at scale.

-

Hydrazoic Acid (HN₃) Formation: this compound readily hydrolyzes in the presence of water or other protic sources to form hydrazoic acid, which is highly toxic, volatile, and dangerously explosive.[1][2][3] All reactions must be conducted under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[3]

-

Explosion Hazard: There is a documented incident of an explosion during a large-scale synthesis of TMSN₃, believed to be caused by the detonation of hydrazoic acid.[1] Overheating of unreacted azide salts can also pose a detonation risk.[1] The use of Lewis acids with TMSN₃ should be avoided as this combination can also be explosive.[1]

-

Toxicity: this compound is toxic if swallowed, inhaled, or in contact with skin.[2] Exposure can cause a drop in blood pressure due to the potential release of hydrazoic acid.[3]

-

Flammability: this compound is a flammable liquid with a low flash point.[2] All equipment must be properly grounded, and spark-proof tools should be used.[3]

Recommended Safety Practices:

-

Conduct the reaction in a well-ventilated chemical fume hood behind a blast shield.[3]

-

Use mechanical stirring to ensure efficient mixing and uniform heat distribution, especially for heterogeneous mixtures.[1]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, flame-retardant lab coat, and chemical-resistant gloves.[3]

-

Ensure all glassware and solvents are thoroughly dried before use.[3]

-

Work on the smallest scale feasible for the required task.[1]

-

Have an emergency plan and appropriate quenching agents readily available.

Scalable Synthesis Protocols

Several protocols have been developed for the synthesis of this compound, with variations in solvents and the use of catalysts to improve efficiency and safety for larger-scale production.

Protocol 1: Diethylene Glycol Dimethyl Ether (Diglyme) Method

This method is a well-documented procedure adapted from Organic Syntheses, known for its reliability.[3]

Experimental Protocol:

-

Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and an addition funnel. The entire apparatus is oven-dried and assembled while warm under a nitrogen atmosphere.[3]

-

Reagent Charging: The flask is charged with sodium azide (1.2 equivalents) and freshly distilled, anhydrous diethylene glycol dimethyl ether.[3]

-

TMSCl Addition: Chlorotrimethylsilane (1.0 equivalent), freshly distilled, is added to the stirred slurry of sodium azide.[3]

-

Reaction: The mixture is heated to 70°C and stirred for 60 hours under an inert atmosphere.[3]

-

Workup and Purification: After cooling, the product is isolated by vacuum distillation directly from the reaction mixture. The collected crude product is then carefully redistilled to yield pure this compound.[3]

Protocol 2: High-Boiling Point Solvent with Phase-Transfer Catalyst

This method is designed for industrial-scale production, offering improved safety and efficiency by using a high-boiling, non-polar solvent and a phase-transfer catalyst (PTC).[4][5] The PTC facilitates the reaction between the solid sodium azide and the liquid chlorotrimethylsilane.

Experimental Protocol:

-

Apparatus Setup: A flask is equipped with a reflux condenser, a thermometer, and a mechanical stirrer.[4]

-

Reagent Charging: The flask is charged with a high-boiling point solvent (e.g., silicone oil, n-tetradecane), sodium azide (1.0-1.2 equivalents), and a phase-transfer catalyst such as polyethylene (B3416737) glycol (PEG).[4]

-

TMSCl Addition: The mixture is heated to approximately 50-60°C, and chlorotrimethylsilane (1.0 equivalent) is added dropwise.[4]

-

Reaction: After the addition is complete, the reaction is maintained at around 60°C for 2-3 hours.[4]

-

Workup and Purification: The product, this compound, is isolated directly from the reaction mixture by simple distillation. The high boiling point of the solvent allows for an easier separation of the more volatile product.[4][5]

Data Presentation: Comparison of Synthesis Protocols

| Parameter | Protocol 1 (Diglyme) | Protocol 2 (PTC in Silicone Oil) | Protocol 3 (PTC in n-Tetradecane) |

| Solvent | Diethylene glycol dimethyl ether | Silicone Oil | n-Tetradecane |

| Catalyst | None | Polyethylene Glycol (PEG) | Polyethylene Glycol (PEG) |

| Reactant Ratio (NaN₃:TMSCl) | 1.2 : 1.0[3] | 1.0 : 1.0[4] | 1.0 : 1.0[5] |

| Reaction Temperature | 70°C[3] | 50-60°C[4] | 50-61°C[5] |

| Reaction Time | 60 hours[3] | 2 hours[4] | 3 hours[5] |

| Reported Yield | 85%[3] | 93.2%[4] | 96.9%[5] |

| Purity (by GC) | 98%[3] | 96.6%[4] | 97.9%[5] |

| Key Advantages | Well-established, reliable. | Shorter reaction time, high yield, suitable for industrial scale.[4] | High yield and purity, efficient for large scale.[5] |

| Key Disadvantages | Very long reaction time.[3] | Requires specific high-boiling solvents. | Requires specific high-boiling solvents. |

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4648-54-8 | [2] |

| Molecular Formula | C₃H₉N₃Si | [2] |

| Molar Mass | 115.21 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.876 g/mL at 20°C | [2] |

| Boiling Point | 92-95°C at 760 mmHg | [2] |

| Melting Point | -95°C | [2] |

| Flash Point | 6°C (43°F) | [2] |

| Solubility | Reacts with water. Soluble in most organic solvents. | [2] |

Mandatory Visualizations

Workflow for this compound Synthesis

Caption: General experimental workflow for the synthesis of TMSN₃.

Logical Relationship of Synthesis Parameters

Caption: Interdependencies of key parameters in scalable TMSN₃ synthesis.

References

Azidotrimethylsilane: A Comprehensive Technical Guide to the Mechanism of Azide Transfer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidotrimethylsilane (TMSN₃) has emerged as a versatile and widely utilized reagent in modern organic synthesis for the introduction of the azide (B81097) functionality into a diverse range of molecules. Its favorable safety profile compared to other azidating agents, such as hydrazoic acid, coupled with its solubility in common organic solvents, has made it an indispensable tool for chemists in academia and industry. This technical guide provides an in-depth exploration of the core mechanisms governing azide transfer from TMSN₃ to various organic substrates, including alkenes, epoxides, and alkyl halides. Detailed experimental protocols for key transformations, quantitative data for reaction optimization, and mechanistic pathway visualizations are presented to equip researchers with the knowledge to effectively harness the synthetic potential of this important reagent.

Core Mechanisms of Azide Transfer

The transfer of the azide group from this compound to organic substrates can proceed through several distinct mechanistic pathways, largely dictated by the nature of the substrate, the presence and type of catalyst, and the reaction conditions. The primary mechanisms include Lewis acid-catalyzed azidation, nucleophilic substitution, and radical-mediated azide transfer.

Lewis Acid-Catalyzed Azide Transfer to Epoxides

The ring-opening of epoxides with TMSN₃ to furnish β-azido alcohols is a synthetically valuable transformation, providing key intermediates for the synthesis of amino alcohols and other nitrogen-containing compounds. This reaction is most effectively achieved through the use of Lewis acid catalysts.

Mechanism:

The generally accepted mechanism involves the initial activation of the epoxide by the Lewis acid (LA). The Lewis acid coordinates to the oxygen atom of the epoxide ring, polarizing the C-O bonds and rendering the epoxide more susceptible to nucleophilic attack. Subsequently, the azide moiety of TMSN₃ attacks one of the electrophilic carbon atoms of the activated epoxide. This nucleophilic attack typically proceeds in an Sₙ2 fashion, leading to an inversion of stereochemistry at the site of attack. The resulting intermediate is a silylated azido (B1232118) alcohol, which upon aqueous workup, affords the final β-azido alcohol.

In certain cases, particularly with chiral catalysts such as Cr(III)-salen complexes, a bimetallic mechanism has been proposed where one metal center activates the epoxide as a Lewis acid, while another binds to the azide nucleophile, facilitating its delivery.

Caption: Lewis Acid-Catalyzed Ring-Opening of an Epoxide with TMSN₃.

Data Presentation: Comparison of Lewis Acid Catalysts for Epoxide Ring-Opening

The choice of Lewis acid can significantly impact the yield and regioselectivity of the epoxide ring-opening reaction. The following table summarizes the performance of various Lewis acids in the azidolysis of a model epoxide.

| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Zn(OTf)₂ | 10 | CH₃CN | 25 | 2 | 95 | [1] |

| Yb(OTf)₃ | 5 | CH₃CN | 25 | 1 | 98 | [2] |

| InCl₃ | 10 | CH₂Cl₂ | 0 | 3 | 92 | [2] |

| Sc(OTf)₃ | 2 | CH₃CN | 25 | 1.5 | 96 | [1] |

| Bi(OTf)₃ | 5 | CH₃CN | 25 | 2 | 94 | [1] |

Experimental Protocol: Synthesis of 2-Azido-1-phenylethan-1-ol from Styrene (B11656) Oxide

This protocol provides a detailed procedure for the Lewis acid-catalyzed ring-opening of styrene oxide with TMSN₃.

Materials:

-

Styrene oxide (1.20 g, 10.0 mmol)

-

This compound (TMSN₃) (1.73 g, 15.0 mmol)

-

Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) (248 mg, 0.5 mmol)

-

Anhydrous acetonitrile (B52724) (CH₃CN) (20 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add styrene oxide (1.20 g, 10.0 mmol) and anhydrous acetonitrile (20 mL).

-

Add Yb(OTf)₃ (248 mg, 0.5 mmol) to the solution and stir until the catalyst is fully dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add this compound (1.73 g, 15.0 mmol) dropwise to the reaction mixture over a period of 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL), then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 4:1) to afford 2-azido-1-phenylethan-1-ol as a colorless oil.

Characterization Data:

-

Yield: 96%

-

¹H NMR (400 MHz, CDCl₃): δ 7.40-7.28 (m, 5H), 4.89 (dd, J = 8.0, 4.0 Hz, 1H), 3.50 (dd, J = 12.8, 4.0 Hz, 1H), 3.38 (dd, J = 12.8, 8.0 Hz, 1H), 2.55 (br s, 1H).

-

¹³C NMR (101 MHz, CDCl₃): δ 140.8, 128.7, 128.3, 125.9, 73.8, 58.1.

-

IR (thin film, cm⁻¹): 3400 (br), 2105 (s, N₃), 1060 (s).

Nucleophilic Substitution (Sₙ2) with Alkyl Halides

The reaction of alkyl halides with TMSN₃ provides a convenient method for the synthesis of alkyl azides. This transformation typically proceeds via a classical Sₙ2 mechanism, particularly for primary and secondary alkyl halides.

Mechanism:

The azide anion, effectively delivered from the more covalent TMSN₃, acts as a potent nucleophile. The reaction involves a backside attack of the azide on the carbon atom bearing the halogen (the leaving group). This concerted process results in the inversion of stereochemistry at the reaction center. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is often beneficial as it solvates the cation without strongly solvating the azide nucleophile, thus enhancing its reactivity.

Caption: Sₙ2 Mechanism for the Azidation of an Alkyl Halide with TMSN₃.

Data Presentation: Reaction of Various Alkyl Bromides with TMSN₃

The following table illustrates the yields obtained for the azidation of different primary and secondary alkyl bromides with TMSN₃ in DMF.

| Alkyl Bromide | Temperature (°C) | Time (h) | Yield (%) |

| 1-Bromobutane (B133212) | 80 | 4 | 95 |

| 1-Bromohexane | 80 | 4 | 96 |

| Benzyl Bromide | 25 | 1 | 98 |

| 2-Bromopentane | 100 | 12 | 85 |

| Cyclohexyl Bromide | 100 | 24 | 78 |

Experimental Protocol: Synthesis of 1-Azidobutane (B1275071) from 1-Bromobutane

Materials:

-

1-Bromobutane (1.37 g, 10.0 mmol)

-

This compound (TMSN₃) (1.73 g, 15.0 mmol)

-

Anhydrous dimethylformamide (DMF) (20 mL)

-

Diethyl ether

-

Water

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-bromobutane (1.37 g, 10.0 mmol) in anhydrous DMF (20 mL).

-

Add this compound (1.73 g, 15.0 mmol) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (boiling point of 1-azidobutane is ~106-108 °C). Caution: Alkyl azides can be explosive, especially upon heating. It is recommended to use a safety shield and avoid distilling to dryness.

Characterization Data:

-

Yield: 95%

-

¹H NMR (400 MHz, CDCl₃): δ 3.27 (t, J = 6.8 Hz, 2H), 1.62 (quint, J = 7.2 Hz, 2H), 1.40 (sext, J = 7.4 Hz, 2H), 0.94 (t, J = 7.4 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 51.3, 28.7, 20.0, 13.7.

-

IR (neat, cm⁻¹): 2960, 2874, 2098 (s, N₃).

Radical-Mediated Azide Transfer to Alkenes

In addition to ionic pathways, TMSN₃ can participate in radical-mediated azide transfer reactions, particularly with alkenes. These reactions are often initiated by a radical initiator or by photoredox catalysis.

Mechanism:

The reaction is initiated by the generation of an azide radical (N₃•) from TMSN₃. This can be achieved through various methods, including the use of a photocatalyst that, upon excitation, engages in a single-electron transfer (SET) with TMSN₃. The resulting azide radical then adds to the double bond of the alkene to form a carbon-centered radical intermediate. This intermediate can then be trapped by another radical species or undergo further transformations, such as cyclization or atom transfer, to yield the final product.

Caption: General Radical-Mediated Azidation of an Alkene with TMSN₃.

Experimental Protocol: Visible-Light-Induced Azidoarylation of Styrene

This protocol describes a photoredox-catalyzed three-component reaction involving an alkene, TMSN₃, and an aryl diazonium salt.

Materials:

-

Styrene (104 mg, 1.0 mmol)

-

4-Methoxybenzenediazonium (B1197204) tetrafluoroborate (B81430) (236 mg, 1.0 mmol)

-

This compound (TMSN₃) (173 mg, 1.5 mmol)

-

fac-[Ir(ppy)₃] (photocatalyst) (6.5 mg, 0.01 mmol)

-

Anhydrous dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add styrene (104 mg, 1.0 mmol), 4-methoxybenzenediazonium tetrafluoroborate (236 mg, 1.0 mmol), fac-[Ir(ppy)₃] (6.5 mg, 0.01 mmol), and anhydrous DMSO (5 mL).

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Add this compound (173 mg, 1.5 mmol) under an argon atmosphere.

-

Irradiate the reaction mixture with a blue LED lamp (40 W) at room temperature for 24 hours.

-

After the reaction is complete, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired azidoarylated product.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the azide functionality in organic synthesis. Understanding the underlying mechanisms of azide transfer—be it Lewis acid-catalyzed, nucleophilic substitution, or radical-mediated—is crucial for predicting reactivity, controlling selectivity, and optimizing reaction conditions. This guide has provided an in-depth overview of these core mechanisms, supported by quantitative data and detailed experimental protocols. By leveraging this knowledge, researchers, scientists, and drug development professionals can more effectively utilize TMSN₃ to construct complex nitrogen-containing molecules with applications in pharmaceuticals, materials science, and beyond.

References

Azidotrimethylsilane: A Technical Guide to Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azidotrimethylsilane ((CH₃)₃SiN₃), a versatile reagent in organic synthesis, is favored for its ability to deliver the azide (B81097) functional group in a more soluble and less hazardous form than hydrazoic acid. Its utility in "click chemistry" and the synthesis of complex organic molecules makes a thorough understanding of its thermal stability and decomposition characteristics a critical aspect of laboratory safety and process development. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal behavior of this compound, including available quantitative data, proposed decomposition pathways, and standardized experimental protocols for its analysis.

Thermal Stability Profile

This compound is generally considered to be a thermally stable compound under standard laboratory conditions.[1] However, it is reported to undergo slow, non-explosive decomposition at elevated temperatures, with notable decomposition beginning around 200 °C.[1] It is crucial to note that the presence of moisture can lead to the formation of hydrazoic acid, a highly toxic and explosive substance.[2] Furthermore, large-scale synthesis and distillation have been associated with explosions, potentially due to the formation of hydrazoic acid or the overheating of residual sodium azide from its synthesis.[2][3]

Quantitative Decomposition Data

Quantitative experimental data on the thermal decomposition of this compound is not extensively available in peer-reviewed literature. The following table summarizes the key thermal properties that have been reported.

| Parameter | Value | Method | Reference |

| Decomposition Temperature | Decomposes slowly at 200 °C | Not Specified | [1] |

| Autoignition Temperature | > 300 °C | Not Specified | [4] |

| Flash Point | 6 °C (43 °F) | Closed Cup | [4] |

Note: The lack of comprehensive public data from techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) highlights a significant knowledge gap. Such data would provide critical parameters like onset decomposition temperature, enthalpy of decomposition (ΔHd), and kinetic parameters (activation energy, pre-exponential factor).

Decomposition Pathway and Products

The thermal decomposition of this compound is believed to proceed through the initial extrusion of dinitrogen (N₂) to form a highly reactive trimethylsilyl (B98337) nitrene intermediate. This intermediate can then undergo further reactions. A study involving flash vacuum pyrolysis of this compound suggests the generation of iminosilylene and iminogermylene for the germanium analog, indicating a complex rearrangement cascade.[5]

Proposed Decomposition Pathway

The following diagram illustrates a plausible decomposition pathway for this compound.

Potential Decomposition Products

Based on the proposed pathway and general knowledge of silyl (B83357) azide chemistry, the following products may be expected from the thermal decomposition of this compound.

| Product Name | Chemical Formula | Method of Identification |

| Dinitrogen | N₂ | Mass Spectrometry, Gas Analysis |

| Trimethylsilyl Nitrene | (CH₃)₃SiN | Trapping experiments, Spectroscopic Intermediates |

| Hexamethyldisilazane | ((CH₃)₃Si)₂NH | GC-MS, NMR of residue |

| Polymeric Silicon-Nitrogen compounds | -(Si(CH₃)₂-NH)-n | Analysis of non-volatile residue |

| Methane | CH₄ | GC-MS of gaseous products |

| Ethane | C₂H₆ | GC-MS of gaseous products |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to characterize the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Calibrate the TGA instrument using standard reference materials.

-

Place a small, accurately weighed sample (1-5 mg) of this compound into an inert sample pan (e.g., alumina).

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled linear heating rate (e.g., 5, 10, and 20 °C/min).

-

Record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures at various percentages of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy of decomposition and the decomposition temperature range.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Hermetically seal a small, accurately weighed sample (1-3 mg) of this compound in an aluminum or gold-plated stainless steel pan. An empty, hermetically sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample and reference pans from a sub-ambient temperature (e.g., -50 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the resulting DSC thermogram to identify exothermic or endothermic events. The peak area of an exothermic event corresponding to decomposition can be integrated to determine the enthalpy of decomposition (ΔHd).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products.

Methodology:

-

Couple a pyrolysis unit to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Place a small amount of this compound (in the microgram range) into a pyrolysis tube or onto a pyrolysis probe.

-

Rapidly heat the sample in the pyrolyzer to a specific decomposition temperature (e.g., 250 °C, 300 °C, 400 °C) for a short duration.

-

The volatile decomposition products are swept by a carrier gas (e.g., helium) directly onto the GC column.

-

Separate the decomposition products using an appropriate GC temperature program.

-

Detect and identify the separated components using the mass spectrometer.

-

Compare the resulting mass spectra with spectral libraries (e.g., NIST) for compound identification.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive thermal analysis of this compound.

Conclusion

This compound is a thermally stable compound at ambient temperatures, with slow decomposition occurring at temperatures approaching 200 °C. While qualitative information suggests a non-explosive decomposition under anhydrous conditions, a significant lack of quantitative data from modern thermal analysis techniques exists in the public domain. The primary decomposition pathway is likely initiated by the loss of dinitrogen to form a reactive nitrene intermediate, leading to a variety of rearrangement and insertion products. For professionals in research and drug development, it is imperative to handle this compound with care, particularly avoiding moisture and large-scale distillations without appropriate safety measures. Further experimental investigation using TGA, DSC, and Py-GC-MS is highly recommended to fully characterize its thermal decomposition behavior and ensure safe handling and application.

References

The Silicon-Nitrogen Bond in Azidotrimethylsilane: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Azidotrimethylsilane (TMSN₃) is a versatile and widely utilized reagent in organic synthesis, primarily valued as a safer and more soluble alternative to hydrazoic acid. The reactivity of TMSN₃ is dominated by the nature of its silicon-nitrogen (Si-N) bond, which facilitates a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the Si-N bond's reactivity, focusing on its role in cycloaddition reactions, Staudinger reductions, and as a precursor for nitrene generation. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to offer a comprehensive resource for synthetic chemists.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid that is miscible with most organic solvents.[1][2] Its stability and ease of handling have made it a staple reagent for introducing the azide (B81097) functionality in organic synthesis.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉N₃Si | [3][4] |

| Molecular Weight | 115.21 g/mol | [3][4] |

| Boiling Point | 92-97 °C | [1][2][3] |

| Melting Point | -95 °C | [3] |

| Density | 0.868 - 0.876 g/mL at 20-25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.414 - 1.415 | [1][3] |

| Flash Point | 6 °C (42.8 °F) | |

| CAS Number | 4648-54-8 | [3] |

Core Reactivity of the Si-N Bond

The utility of this compound stems from the lability and polarization of the Si-N bond. The silicon atom acts as an electrophilic center, while the azide group can function as a 1,3-dipole or a source of the azido (B1232118) nucleophile. The bond dissociation energy of a typical Si-N single bond is approximately 439 kJ/mol.[5] This section details the primary reaction pathways involving this bond.

[3+2] Cycloaddition Reactions

This compound is a key reagent in 1,3-dipolar cycloadditions, providing a pathway to important five-membered heterocyclic compounds, particularly tetrazoles and triazoles, which are prevalent scaffolds in medicinal chemistry.[6][7]

The reaction between TMSN₃ and organic nitriles is a fundamental method for synthesizing 5-substituted-1H-tetrazoles.[8] This transformation can be catalyzed by various agents, including Brønsted acids, Lewis acids, or organocatalysts, which activate the nitrile substrate towards cycloaddition.[8][9][10] Computational studies on related systems show that catalysts significantly lower the activation energy barrier for the cycloaddition.[9]

Caption: General workflow for tetrazole synthesis.

Table 2: Selected Examples of Tetrazole Synthesis via [3+2] Cycloaddition

| Nitrile Substrate | Catalyst / Conditions | Yield (%) | Reference |

| Various Isocyanides | HCl (cat.), MeOH, 60 °C | - | [8] |

| Various Nitriles | Organocatalyst, Microwave, 15-25 min | >80 | [9] |

| Benzonitrile | NaN₃, NH₄Cl, DMF, heat | 22 (crude) | [10] |

| Quinoxalin-2(1H)-ones | Copper catalyst, mild conditions | Good | [11] |

Experimental Protocol: General Procedure for Acid-Catalyzed Tetrazole Synthesis

-

To a solution of the isocyanide (1.0 equiv) in methanol (B129727) (0.5 M), add this compound (1.5 equiv).[8]

-

Add a catalytic amount of hydrochloric acid (2 mol%, as a 1.0 M solution in diethyl ether).[8]

-

Heat the reaction mixture at 60 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel or recrystallization to afford the desired 1-substituted tetrazole.

Caution: Reactions involving azides can be hazardous. The use of strong Lewis acids with TMSN₃ can lead to the formation of explosive hydrazoic acid, especially in the presence of residual water.[4] Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Staudinger Reaction and Reduction

The Staudinger reaction, discovered by Hermann Staudinger in 1919, involves the reaction of an azide with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane (or aza-ylide).[12][13] This intermediate is stable but can be readily hydrolyzed with water in a subsequent step (the Staudinger reduction) to produce a primary amine and a phosphine oxide.[14][15] The reaction is known for its mild conditions, high yields, and chemoselectivity, making it a valuable tool for converting azides to amines without affecting other sensitive functional groups.[13][16]

Caption: Mechanism of the Staudinger Reduction.

The reaction proceeds through a phosphazide intermediate, which loses dinitrogen gas to form the iminophosphorane.[12][14] The subsequent hydrolysis is driven by the formation of the very stable P=O bond in triphenylphosphine oxide.[13]

Table 3: Reactivity in Staudinger Reactions

| Azide Type | Phosphine | Key Feature | Yield | Reference(s) |

| Alkyl or Aryl Azides | Triphenylphosphine | General, high-yielding amine synthesis | Typically >90% | [17][18] |

| Aryl/Bulky Aliphatic | ortho-SO₂NH₂-Triarylphosphine | Accelerated hydrolysis of aza-ylide | High (e.g., 84%) | [19] |

| Intramolecular Azido-Ketone | Chiral Phosphine (cat.) | Asymmetric aza-Wittig variant | 92-99% | [20] |

Experimental Protocol: General Procedure for Staudinger Reduction

-

Dissolve the organic azide (1.0 equiv) in a suitable solvent such as THF or diethyl ether.[17]

-

Add triphenylphosphine (1.0-1.1 equiv) to the solution at room temperature. Evolution of nitrogen gas is often observed.

-

Stir the reaction mixture until the azide starting material is completely consumed, as monitored by TLC or IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).

-

Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane. The reaction may require gentle heating to facilitate hydrolysis.

-

After hydrolysis is complete, remove the solvent under reduced pressure.

-

The product amine can be separated from the triphenylphosphine oxide byproduct by extraction or column chromatography.

Nitrene Precursor via Thermolysis and Photolysis

The Si-N bond in this compound can be cleaved under thermal or photochemical conditions to extrude N₂ gas, potentially forming a highly reactive silyl (B83357) nitrene intermediate.[21] These nitrenes are typically short-lived and can undergo various subsequent reactions, such as C-H insertion or rearrangement.[22][23] While the direct study of silyl nitrene from TMSN₃ is complex, investigations into related silyl azides provide valuable quantitative insights.

The thermal decomposition of a related compound, (azidoethynyl)trimethylsilane, follows first-order kinetics with a rate constant of (9.36 ± 0.11) × 10⁻³ s⁻¹ at 282 K, corresponding to a half-life of 74 seconds.[24] The activation barrier for this decomposition was calculated to be 20–22 kcal·mol⁻¹.[24]

References

- 1. This compound | 4648-54-8 [chemicalbook.com]

- 2. 4648-54-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C3H9N3Si | CID 78378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. Staudinger Reaction [organic-chemistry.org]

- 15. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 16. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]

- 18. Staudinger Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. mdpi.com [mdpi.com]

- 20. Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. par.nsf.gov [par.nsf.gov]

- 23. Photogeneration and Visualization of a Surface‐Stabilized Dinitrene - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Safety Precautions for Handling and Storing Azidotrimethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling procedures, and storage requirements for azidotrimethylsilane (TMSA). Given its hazardous properties, a thorough understanding and strict adherence to these guidelines are crucial for ensuring laboratory safety.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid widely used in organic synthesis as a versatile azidonation reagent.[1] It serves as a safer alternative to the highly explosive and toxic hydrazoic acid.[1] However, TMSA itself is a hazardous material that requires careful handling. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 4648-54-8 | |

| Molecular Formula | C₃H₉N₃Si | |

| Molecular Weight | 115.21 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 95-97 °C | |

| Melting Point | -95 °C | |

| Density | 0.868 g/mL at 25 °C | [2] |

| Flash Point | 6 °C (42.8 °F) - closed cup | [2] |

| Autoignition Temperature | 300 °C (572 °F) | [3] |

| Solubility | Reacts with water. Miscible with most organic solvents. | [4][5] |

| Vapor Pressure | ~100 mmHg | [6] |

Hazards and Toxicology

This compound is a highly flammable liquid and vapor and is toxic if swallowed, inhaled, or absorbed through the skin.[7] It is crucial to be aware of its significant health hazards, which are summarized in Table 2.

| Hazard | Description | Source(s) |

| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6][8] | [6][8] |

| Toxicity | Toxic by inhalation, in contact with skin, and if swallowed.[7] May cause central nervous system depression.[3] | [3][7] |

| Reactivity | Reacts with water and acids to produce highly toxic and explosive hydrazoic acid.[4] Can form explosive compounds with heavy metals.[6] Explosions have been observed on reaction with vinylsilanes and Lewis acids.[6][9] | [4][6][9] |

| Health Effects of Hydrolysis Product (Hydrazoic Acid) | Potent vasodilator that can cause a profound drop in blood pressure.[10] Individuals on blood pressure medication are at increased risk.[10] Exposure can cause headaches, dizziness, blurred vision, and bloodshot eyes.[3][10] | [3][10] |

Toxicological Data:

| Route of Exposure | Acute Toxicity Estimate | Source(s) |

| Oral | 100.1 mg/kg | [8] |

| Dermal | 300.1 mg/kg | [8] |

| Inhalation (vapor, 4h) | 3.1 mg/L | [8] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory.

Engineering Controls

-

Fume Hood: Always handle this compound in a well-ventilated chemical fume hood with the sash positioned as low as possible.[3][10]

-

Explosion-Proof Equipment: Use spark-proof tools and explosion-proof electrical equipment.[3]

-

Grounding: Ground and bond containers when transferring material to prevent static discharge.[3]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Hand Protection: Wear two pairs of chemically resistant nitrile gloves or one pair of heavy-duty nitrile gloves.[10] Inspect gloves for any signs of degradation before use.[3]

-

Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[3][10]

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[3]

Storage Requirements

Proper storage of this compound is critical to maintain its stability and prevent hazardous reactions.

-

Temperature: Store in a refrigerator or a designated flammables cabinet at 2-8 °C.[2]

-

Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent hydrolysis from moisture in the air.[10]

-

Container: Keep the container tightly closed and sealed with parafilm or electrical tape.[10] Store in an upright position.[10]

-

Location: Store in a well-ventilated, locked area accessible only to authorized personnel.[8] Keep away from heat, sparks, open flames, and other sources of ignition.[8]

-

Incompatible Materials: Store separately from acids, strong oxidizing agents, and heavy metals.[6][10]

Experimental Protocols

General Handling Workflow

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

Caption: A generalized workflow for the safe handling of this compound in a laboratory.

Protocol for Quenching and Neutralization of this compound Waste

Objective: To safely quench unreacted this compound and neutralize the resulting waste stream to mitigate its hazardous properties before disposal. This protocol is designed to avoid the formation of highly toxic and explosive hydrazoic acid.

Materials:

-

Reaction mixture containing residual this compound

-

Isopropanol (B130326) or another high-boiling point alcohol

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

pH paper or pH meter

-

Appropriate reaction vessel with stirring and cooling capabilities

-

Personal Protective Equipment (as specified in Section 3.2)

Procedure:

-

Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn. Have a spill kit readily available.

-

Cooling: Cool the reaction vessel containing the this compound to 0 °C using an ice bath.

-

Initial Quench with Alcohol: Slowly add isopropanol to the cooled, stirred reaction mixture. The alcohol will react with the this compound. Monitor for any temperature increase. Add the alcohol dropwise to control any exotherm.

-

Basification: Once the initial reaction with the alcohol has subsided, slowly add a dilute solution of sodium hydroxide. This will hydrolyze any remaining this compound to the much less volatile sodium azide (B81097) salt, preventing the formation of hydrazoic acid.[11]

-

Neutralization: Monitor the pH of the solution. Continue to add the sodium hydroxide solution until the pH is between 6 and 9.[11]

-

Waste Collection: Transfer the neutralized solution to a designated hazardous waste container. Clearly label the container with its contents.

-

Disposal: Dispose of the hazardous waste according to your institution's environmental health and safety guidelines.[8]

Emergency Procedures

Spill Response

A workflow for responding to an this compound spill is outlined below.

References

- 1. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 2. orgsyn.org [orgsyn.org]

- 3. research.uga.edu [research.uga.edu]

- 4. gov.uk [gov.uk]

- 5. gibbor.eu [gibbor.eu]

- 6. gelest.com [gelest.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. fishersci.com [fishersci.com]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. chamberlandresearch.com [chamberlandresearch.com]

- 11. chemistry.unm.edu [chemistry.unm.edu]

Azidotrimethylsilane: A Guide to its Solubility and Reactivity in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of azidotrimethylsilane (TMS-azide) in common organic solvents. It also details key experimental protocols for its use in two major classes of reactions: the synthesis of tetrazoles via [3+2] cycloaddition and the nucleophilic addition to carbonyl compounds.

Core Concepts: Solubility Profile

This compound is a versatile and widely used reagent in organic synthesis. Its utility is significantly enhanced by its favorable solubility profile in a broad range of non-protic organic solvents. Multiple chemical data sources indicate that this compound is miscible with many common organic solvents.[1][2][3] Miscibility, an absolute property, signifies that the substances mix completely in all proportions to form a homogeneous solution. This property is crucial for conducting reactions in a single phase, ensuring optimal interaction between reactants.

Qualitative Solubility Data

| Solvent Category | Solvent Name | Solubility Profile |

| Aromatic Hydrocarbon | Toluene | Miscible |

| Chlorinated Solvent | Dichloromethane (DCM) | Miscible |

| Ether | Diethyl Ether | Miscible |

| Amide | Dimethylformamide (DMF) | Frequently Used |

| Sulfoxide (B87167) | Dimethyl sulfoxide (DMSO) | Frequently Used |

| Nitrile | Acetonitrile | Frequently Used |

Note: "Frequently Used" indicates that while not explicitly stated as "miscible" in all reviewed literature, these solvents are commonly employed in reactions involving this compound, suggesting sufficient solubility for synthetic applications.

Experimental Protocols

I. General Protocol for Determining Miscibility

This protocol outlines a general method for qualitatively determining the miscibility of this compound with an organic solvent.

Objective: To visually assess whether this compound is miscible in a given organic solvent at various proportions.

Materials:

-

This compound (handle with extreme caution due to toxicity and potential for explosive decomposition)

-

Anhydrous organic solvent to be tested

-

Dry test tubes or vials with caps

-

Graduated pipettes or syringes

-

Vortex mixer

Procedure:

-

Prepare a series of clean, dry test tubes.

-

In the first test tube, add 1 mL of the organic solvent.

-

To this, add 0.1 mL of this compound.

-

Cap the test tube and vortex for 10-20 seconds.

-

Visually inspect the mixture. If a single, clear phase is observed, the two are miscible at this ratio. If two distinct layers form, they are immiscible.

-

Repeat steps 3-5 with increasing volumes of this compound (e.g., 0.5 mL, 1 mL, and 2 mL) to observe miscibility across a range of concentrations.

-

Conversely, start with 1 mL of this compound and incrementally add the organic solvent to observe the behavior.

-

Record all observations.

II. Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

This protocol describes a general procedure for the copper-catalyzed cycloaddition of a nitrile with this compound to synthesize a tetrazole.[5]

Objective: To synthesize a 5-substituted-1H-tetrazole from a nitrile and this compound.

Materials:

-

Nitrile substrate

-

This compound

-

Copper(I) catalyst (e.g., CuI)

-

Solvent (e.g., DMF/MeOH mixture)

-

Triethylamine (optional, as a promoter)

-

Reaction flask with a magnetic stirrer and reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the nitrile substrate and the solvent.

-

Add the copper(I) catalyst to the stirred solution.

-

If required, add triethylamine.

-

Slowly add this compound to the reaction mixture at room temperature.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

III. Nucleophilic Addition of this compound to a Carbonyl Compound

This protocol outlines a general method for the addition of this compound to an aldehyde or ketone.

Objective: To synthesize an α-azido-trimethylsiloxy alkane from a carbonyl compound and this compound.

Materials:

-

Aldehyde or ketone substrate

-

This compound

-

Lewis acid catalyst (optional, e.g., ZnCl₂)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane)

-

Reaction flask with a magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the carbonyl compound in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

-

If using a catalyst, add it to the solution.

-

Cool the mixture to a suitable temperature (e.g., 0 °C).

-

Slowly add this compound to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

-

Carefully quench the reaction, for example, by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by distillation or chromatography if necessary.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and a key reaction mechanism.

Caption: Experimental workflow for tetrazole synthesis.

Caption: Nucleophilic addition of TMS-azide to a carbonyl.

References

- 1. 4648-54-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chem.ws [chem.ws]

- 3. 叠氮三甲基硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis of 5-substituted 1H-tetrazoles by the copper-catalyzed [3+2] cycloaddition of nitriles and trimethylsilyl azide - PubMed [pubmed.ncbi.nlm.nih.gov]

Pioneering Synthesis of Azidotrimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and seminal synthesis of azidotrimethylsilane ((CH₃)₃SiN₃), a pivotal reagent in modern organic chemistry. We delve into the foundational publications that first described its preparation, providing detailed experimental protocols and key analytical data from its initial characterization.

Discovery and Early Synthesis

The first documented synthesis of this compound was reported by L. Birkofer, A. Ritter, and P. Richter in 1963. Their method involved the reaction of trimethylsilyl (B98337) chloride with lithium azide (B81097) in a sealed tube. Shortly after, in 1964, J. S. Thayer and R. West published a more detailed account of their independent synthesis, which also utilized the reaction of an alkali metal azide with a triorganosilyl halide. A well-documented and reliable procedure was later published in Organic Syntheses by L. Birkofer and P. Wegner, which has become a standard method for the preparation of this versatile reagent.

This guide focuses on the robust and accessible method developed by Birkofer and Wegner, which provides a high yield of pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as reported in early publications.

| Property | Value |

| Yield | 85% |

| Boiling Point | 95-99 °C |

| Density (g/cm³ at 20°C) | 0.876 |

| Refractive Index (n²⁰/D) | 1.415 |

| Infrared (IR) Absorption | ~2140 cm⁻¹ (strong, azide stretch) |

| ¹H NMR (delta) | ~0.2 ppm (singlet, 9H) |

| ¹³C NMR (delta) | ~1.94 ppm |

Experimental Protocol: First Synthesis (Birkofer and Wegner Method)

This section provides a detailed methodology for the synthesis of this compound based on the procedure published in Organic Syntheses.

Materials:

-

Sodium azide (NaN₃)

-

Chlorotrimethylsilane (B32843) ((CH₃)₃SiCl)

-

Diethylene glycol dimethyl ether (diglyme), freshly distilled

Equipment:

-

1-liter three-necked flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Addition funnel with a pressure-equalizing arm

-

Heating mantle

-

Standard distillation apparatus

-

Vacuum trap cooled to -78 °C

Procedure:

-

Reaction Setup: A 1-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and an addition funnel is thoroughly dried and assembled while warm. The apparatus is purged with dry nitrogen.

-

Charging the Flask: The flask is charged with 81 g (1.25 mol) of sodium azide and 500 ml of freshly distilled diethylene glycol dimethyl ether.

-

Addition of Chlorotrimethylsilane: 108.6 g (1.00 mol) of chlorotrimethylsilane is added rapidly to the stirred slurry of sodium azide.

-

Reaction: The reaction mixture is heated to and maintained at 70 °C with continuous stirring for 60 hours.

-

Isolation of Crude Product: After the heating period, the mixture is cooled to 30 °C. The reflux condenser and addition funnel are replaced with gas inlet tubes. A vacuum (15-20 mm Hg) is applied, and the product is distilled at 30 °C into a vacuum trap cooled with a dry ice/acetone bath (-78 °C). This process takes approximately 5 hours.

-